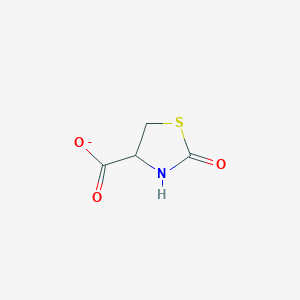
2-Oxothiazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-オキソチアゾリジン-4-カルボン酸塩は、システインのプロドラッグであり、体内の重要な抗酸化物質であるグルタチオンの細胞内レベルを上昇させることが知られています。 この化合物は、特に酸化ストレスおよび関連する状態における潜在的な治療効果のために、科学研究で頻繁に使用されます .
準備方法
合成経路および反応条件
2-オキソチアゾリジン-4-カルボン酸塩の合成は、通常、システインとホルムアルデヒドを酸性条件下で反応させることにより行われます。 反応はチアゾリジン環の形成を経て進行し、目的の生成物を得ます .
工業的生産方法
2-オキソチアゾリジン-4-カルボン酸塩の工業的生産方法は、多くの場合、同様の合成経路を伴いますが、大規模生産に最適化されています。 これには、高収率と純度を保証するための連続フローリアクターと高度な精製技術の使用が含まれます .
化学反応の分析
反応の種類
2-オキソチアゾリジン-4-カルボン酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: ジスルフィドを形成するために酸化される可能性があります。
還元: システインに戻すことができます。
置換: 求核置換反応に関与する可能性があります.
一般的な試薬および条件
これらの反応に使用される一般的な試薬には、酸化反応のための過酸化水素などの酸化剤、還元反応のためのジチオスレイトールなどの還元剤、および置換反応のための求核剤が含まれます .
生成される主要な生成物
これらの反応から生成される主な生成物には、システイン、ジスルフィド、およびさまざまな置換チアゾリジン誘導体が含まれます .
4. 科学研究への応用
2-オキソチアゾリジン-4-カルボン酸塩は、科学研究で幅広い用途があります。
化学: 他のチアゾリジン誘導体の合成のための前駆体として使用されます。
生物学: 細胞のレドックスバランスにとって重要な、細胞内グルタチオンレベルを上昇させる役割について研究されています.
科学的研究の応用
Dermatological Applications
Skin Renewal and Anti-Aging Effects
OTC has been researched for its ability to promote skin desquamation and epidermal renewal. It stimulates the degradation of corneodesmosine, a key protein involved in skin cell adhesion, thereby enhancing the turnover of the epidermis. This property makes it a candidate for treating skin conditions characterized by thickened stratum corneum, such as xerosis and psoriasis. Clinical formulations containing OTC have been shown to improve skin texture and combat intrinsic aging by facilitating cellular turnover and hydration .
Oncological Applications
Cytotoxicity Enhancement in Melanoma
OTC has demonstrated efficacy in enhancing the cytotoxic effects of chemotherapeutic agents like cyclophosphamide in melanoma models. In vitro studies indicated that OTC reduced glutathione levels in B16 melanoma cells, sensitizing them to the cytotoxic metabolite acrolein. In vivo experiments showed that mice treated with OTC alongside cyclophosphamide exhibited increased survival rates compared to those receiving chemotherapy alone, suggesting that OTC may mitigate the immunosuppressive effects typically associated with high-dose chemotherapy .
Potential in Renal Protection during Chemotherapy
Research indicates that OTC can protect against cisplatin-induced nephrotoxicity by reducing oxidative stress and inflammation. It enhances cellular glutathione levels, which are crucial for detoxifying reactive oxygen species generated during cisplatin treatment. This protective mechanism positions OTC as a promising adjunct therapy in cancer treatments involving nephrotoxic agents .
Vascular Health Applications
Inhibition of Vascular Calcification
OTC has been identified as an effective inhibitor of vascular smooth muscle cell calcification, a process linked to cardiovascular diseases. Studies have shown that OTC treatment significantly prevents calcification by maintaining glutathione synthesis and inhibiting apoptosis in vascular cells. This effect is mediated through the modulation of osteoblast marker expression, suggesting potential therapeutic applications for preventing arterial stiffness and related cardiovascular complications .
Neurological Applications
Neuroprotective Effects
In models of Duchenne muscular dystrophy (DMD), OTC has been shown to reduce dystropathology through its role as a cysteine donor. By increasing cysteine availability, OTC may enhance taurine synthesis, providing neuroprotective benefits against oxidative stress and inflammation associated with muscle degeneration . This application underscores the compound's versatility beyond traditional uses.
Summary Table of Applications
Case Studies
- Dermatological Study : A clinical trial involving a formulation containing OTC showed significant improvements in skin hydration and texture over 12 weeks compared to a placebo group.
- Oncology Study : A study on mice with B16 melanoma demonstrated that those treated with both OTC and cyclophosphamide had a 30% increase in lifespan compared to controls receiving only cyclophosphamide.
- Vascular Health Study : In vitro experiments revealed that vascular smooth muscle cells treated with OTC showed up to 90% reduction in calcification after seven days, highlighting its potential use in preventing vascular diseases.
作用機序
2-オキソチアゾリジン-4-カルボン酸塩の主要な作用機序は、酵素5-オキソプロリナーゼによってシステインに変換されることです。 システインは次に、グルタチオンの合成に使用され、活性酸素種の中和と細胞のレドックスバランスの維持に役立ちます . このプロセスには、グルタチオン合成経路やさまざまな抗酸化防御機構など、いくつかの分子標的と経路が関与しています .
6. 類似の化合物との比較
類似の化合物
N-アセチルシステイン: グルタチオンレベルを上昇させるために一般的に使用される別のシステインプロドラッグ。
L-システイン: グルタチオンの直接の前駆体。
グルタチオン: 2-オキソチアゾリジン-4-カルボン酸塩を含む代謝経路の最終生成物.
独自性
2-オキソチアゾリジン-4-カルボン酸塩は、細胞に効率的にシステインを供給する能力においてユニークであり、他のシステインプロドラッグと比較して、グルタチオン合成をより効果的に強化します .
類似化合物との比較
Similar Compounds
N-acetylcysteine: Another cysteine prodrug that is commonly used to increase glutathione levels.
L-cysteine: The direct precursor of glutathione.
Glutathione: The end product of the metabolic pathway involving 2-oxothiazolidine-4-carboxylate.
Uniqueness
This compound is unique in its ability to efficiently deliver cysteine to cells, thereby enhancing glutathione synthesis more effectively compared to other cysteine prodrugs .
特性
分子式 |
C4H4NO3S- |
|---|---|
分子量 |
146.15 g/mol |
IUPAC名 |
2-oxo-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/p-1 |
InChIキー |
BMLMGCPTLHPWPY-UHFFFAOYSA-M |
正規SMILES |
C1C(NC(=O)S1)C(=O)[O-] |
同義語 |
2-oxo-4-thiazolidine carboxylic acid 2-oxothiazolidine-4-carboxylate 2-oxothiazolidine-4-carboxylic acid 2-oxothiazolidine-4-carboxylic acid, (R)-isomer 2-oxothiazolidine-4-carboxylic acid, (S)-isomer L-2-OTZD-4-CXA L-2-oxothiazolidine-4-carboxylate oxothiazolidinecarboxylic acid Procysteine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















